2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7N3S |
|---|---|
Molecular Weight |
177.23 g/mol |
IUPAC Name |
2-pyridin-3-yl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C8H7N3S/c9-7-5-12-8(11-7)6-2-1-3-10-4-6/h1-5H,9H2 |
InChI Key |
WSKRRBUFBMKGID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)N |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 2 Pyridin 3 Yl 1,3 Thiazol 4 Amine and Its Derivatives
Classical Heterocyclic Annulation and Cyclocondensation Pathways
Classical methods for the formation of the thiazole (B1198619) ring remain fundamental in the synthesis of 2-(pyridin-3-yl)-1,3-thiazol-4-amine. These strategies typically involve the construction of the heterocyclic ring from acyclic precursors through condensation and cyclization reactions.
Hantzsch-Type Synthesis and Modifications
The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone for the formation of the thiazole nucleus. The classical approach involves the reaction of an α-haloketone with a thioamide. For the synthesis of the target molecule, a key precursor would be 3-pyridoylthioamide (nicotinothioamide). The reaction of this thioamide with an appropriate α-halo-ketone bearing a masked or precursor amino group at the α'-position, followed by transformation of this group, would lead to the desired this compound.
A general representation of the Hantzsch synthesis is depicted below:
Table 1: Key Reactants in Hantzsch-Type Synthesis
| Reactant A (Thioamide) | Reactant B (α-Halocarbonyl) | Resulting Thiazole Core |
|---|---|---|
| Nicotinothioamide | 3-halo-2-oxopropanal derivative | 2-(Pyridin-3-yl)-1,3-thiazole |
| Thiourea (B124793) | 2-bromo-1-(pyridin-3-yl)ethan-1-one | 4-Amino-2-substituted-thiazole |
Modifications to the classical Hantzsch synthesis often focus on improving yields, reducing reaction times, and employing more environmentally benign conditions. The use of microwave irradiation, for instance, has been shown to accelerate the condensation and cyclization steps in the synthesis of various thiazole derivatives.
Alternative Cyclization Strategies Involving Thiourea and Activated Haloketones
A highly effective and common alternative for the synthesis of 2-aminothiazoles is the reaction of thiourea with an α-haloketone. In the context of synthesizing this compound, this would involve a different retrosynthetic disconnection. The pyridine (B92270) ring would be introduced as part of the α-haloketone, specifically 2-halo-1-(pyridin-3-yl)ethanone. The reaction with thiourea would directly furnish the 2-amino-4-(pyridin-3-yl)thiazole. Subsequent functionalization at the 2-position, if necessary, could then be performed.
A relevant study details the synthesis of the isomeric 2-amino-4-(pyridin-2-yl)thiazole, which provides a procedural basis. In this synthesis, 2-bromo-1-(pyridin-2-yl)ethanone (B97419) was reacted with thiourea in ethanol (B145695) at 70°C. nih.gov This reaction resulted in the formation of the desired product in a 56% yield after purification. nih.gov A similar approach could be envisioned for the 3-pyridyl analogue.
Furthermore, the synthesis of N-substituted derivatives, such as 4-(pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine, has been achieved by reacting 1-(pyridin-3-yl)thiourea with 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide in the presence of triethylamine (B128534) in DMF at 70°C, yielding the product in 68% yield. nih.gov This demonstrates the versatility of using substituted thioureas to introduce diversity at the 2-amino position.
Modern Catalytic Approaches in the Synthesis of Thiazole Scaffolds
Modern synthetic chemistry has seen a surge in the use of catalytic methods to construct complex molecules with high efficiency and selectivity. These approaches offer significant advantages over classical methods, often proceeding under milder conditions with greater functional group tolerance.
Metal-Catalyzed Coupling Reactions for Pyridine-Thiazole Linkages
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds between aromatic rings. These reactions can be employed to construct the 2-(pyridin-3-yl)-1,3-thiazole core by coupling a pre-functionalized pyridine with a functionalized thiazole, or vice versa.
For instance, a Suzuki-Miyaura coupling could involve the reaction of 3-pyridylboronic acid with a 2-halothiazole derivative. A study on the synthesis of 2-arylpyridines via the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with hetero(aryl) boronic acids and esters has been reported, showcasing the utility of this reaction in linking pyridine to other heterocycles. nih.gov While this specific study did not use a thiazole boronic acid, the principle is applicable. Conversely, a 2-pyridyl halide could be coupled with a thiazole-boronic acid derivative. The choice of coupling partners would depend on the availability of the starting materials and the desired substitution pattern on the final molecule.
The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, can also be utilized. wikipedia.org This could involve, for example, the coupling of 3-ethynylpyridine (B57287) with a 2-halothiazole, followed by further transformations of the resulting alkyne linkage. The reaction is typically carried out under mild conditions with a palladium catalyst and a copper(I) co-catalyst. wikipedia.org
Table 2: Overview of Metal-Catalyzed Coupling Reactions for Pyridine-Thiazole Synthesis
| Coupling Reaction | Pyridine Precursor | Thiazole Precursor | Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | 3-Pyridylboronic acid | 2-Halo-1,3-thiazol-4-amine | Pd catalyst (e.g., Pd(dppf)Cl₂) |
| Stille | 3-(Tributylstannyl)pyridine | 2-Halo-1,3-thiazol-4-amine | Pd catalyst (e.g., Pd(PPh₃)₄) |
| Sonogashira | 3-Ethynylpyridine | 2-Halo-1,3-thiazol-4-amine | Pd catalyst and Cu(I) co-catalyst |
Organocatalysis and Biocatalysis in this compound Synthesis
While metal-catalyzed reactions are powerful, there is a growing interest in developing more sustainable synthetic methods using organocatalysis and biocatalysis. Organocatalysis employs small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals.
In the context of thiazole synthesis, organocatalysts can be used to promote the key bond-forming steps. For example, a thiourea-based organocatalyst could facilitate the cyclocondensation reaction in a Hantzsch-type synthesis by activating the carbonyl group of the α-haloketone.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers the potential for high selectivity and mild reaction conditions. A notable example is the use of a marine macroalgal brominase for the enzymatic bromination of 2-aminothiazoles. nih.gov This biocatalytic halogenation provides a direct route to brominated thiazole intermediates, which can then be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the pyridine ring. nih.gov This chemoenzymatic approach allows for the derivatization of the thiazole core under mild, aqueous conditions. nih.gov
Regioselective Synthesis of this compound Isomers and Positional Analogs
The regioselective synthesis of substituted thiazoles is a critical aspect of their chemistry, as the position of the substituents can have a profound impact on the biological activity and physical properties of the molecule. For this compound, the key challenge is to control the placement of the amino group at the C4 position of the thiazole ring.
The Hantzsch synthesis and its variations offer a high degree of regiocontrol. The reaction of an α-haloketone with a thioamide unequivocally places the substituent from the thioamide at the 2-position and the substituents from the α-haloketone at the 4- and 5-positions. Therefore, to synthesize this compound, one would start with nicotinothioamide, which ensures the pyridin-3-yl group is at the 2-position. The choice of the α-haloketone is then crucial for placing the amino group at the C4 position. An α-haloacetoacetamide or a related synthon would be required.
Conversely, the reaction of an N-substituted thiourea with an α-haloketone can be used to synthesize positional isomers. For instance, a patent describes the synthesis of N-cyclopropyl-2-(pyridin-3-yl)thiazol-5-amine. google.com This suggests that by starting with a different set of precursors, the amino group can be directed to the 5-position of the thiazole ring.
The synthesis of positional analogs, such as 2-(pyridin-2-yl)-1,3-thiazol-4-amine (B2761689) or 2-(pyridin-4-yl)-1,3-thiazol-4-amine, can be achieved by simply changing the starting pyridine-containing precursor. For example, starting with isonicotinothioamide (from pyridine-4-carboxamide) or picolinothioamide (from pyridine-2-carboxamide) in a Hantzsch-type synthesis would yield the corresponding 4-pyridyl and 2-pyridyl analogs, respectively.
Table 3: Regioselective Synthesis Strategies
| Target Isomer/Analog | Key Precursor 1 | Key Precursor 2 | Rationale |
|---|---|---|---|
| This compound | Nicotinothioamide | α-Haloacetoacetamide | Hantzsch synthesis dictates regiochemistry. |
| 2-(Pyridin-3-yl)-1,3-thiazol-5-amine | N-substituted thioamide | 2-halo-1-(pyridin-3-yl)ethanone derivative | Choice of starting materials directs amine position. google.com |
| 2-(Pyridin-2-yl)-1,3-thiazol-4-amine | Picolinothioamide | α-Haloacetoacetamide | Starting with the 2-pyridyl thioamide analog. |
| 2-(Pyridin-4-yl)-1,3-thiazol-4-amine | Isonicotinothioamide | α-Haloacetoacetamide | Starting with the 4-pyridyl thioamide analog. |
Green Chemistry Principles in the Development of Sustainable Synthetic Routes
The growing emphasis on environmental stewardship within the chemical industry has propelled the adoption of green chemistry principles in the synthesis of pharmacologically relevant molecules like this compound. nih.govathensjournals.gr Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances, thereby enhancing efficiency, safety, and environmental benignity. mdpi.com The application of these principles to the synthesis of heterocyclic compounds, including thiazoles and pyridines, offers sustainable alternatives to traditional methods.
Key green chemistry strategies applicable to the synthesis of this compound and its derivatives include the use of alternative energy sources, employment of environmentally benign solvents, and the development of multi-component reactions (MCRs). rasayanjournal.co.in
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. athensjournals.gr Compared to conventional heating, it offers advantages such as significantly reduced reaction times, improved product yields, and enhanced purity. For instance, the synthesis of thiazolo[3,2-a]pyridine derivatives has been successfully achieved in water under microwave irradiation, highlighting a green and chemoselective approach. researchgate.net This technique's energy efficiency and speed make it a prime candidate for developing sustainable routes to the target compound.
Solvent Selection and Solvent-Free Reactions: A core tenet of green chemistry is the reduction or elimination of volatile organic compounds (VOCs). nih.gov Water is an ideal green solvent due to its non-toxicity, availability, and safety. The synthesis of related heterocyclic systems, such as 1,2,4-triazol-4-yl propanoic acid derivatives, has been demonstrated in aqueous media using non-toxic catalysts like alum. nih.gov Where aqueous conditions are not feasible, ionic liquids are considered "Green Solvents" due to their low toxicity and biodegradability. rasayanjournal.co.in Furthermore, solvent-free approaches, such as "Grindstone Chemistry" or mechanochemical methods like ball milling, offer clean reactions with high yields and simplified product separation. mdpi.comrasayanjournal.co.in
Multi-Component Reactions (MCRs): MCRs are synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. rasayanjournal.co.in This approach is inherently efficient, reducing the number of synthetic steps, minimizing waste generation, and saving time and energy. The one-pot synthesis of thiazolo[3,2-a]pyrimidine analogs using a catalyst in ethanol exemplifies the effectiveness of MCRs for building complex heterocyclic scaffolds. rasayanjournal.co.in A similar strategy could be envisioned for this compound, potentially starting from a pyridine derivative, a source of the thiazole ring, and an amine.
The table below summarizes various green chemistry approaches and their potential application in synthesizing the target compound.
| Green Chemistry Principle | Methodology | Advantages for Synthesis of this compound |
| Energy Efficiency | Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, reduced byproduct formation. athensjournals.grresearchgate.net |
| Safer Solvents & Auxiliaries | Aqueous Media, Ionic Liquids | Eliminates hazardous organic solvents, improves safety, simplifies workup. rasayanjournal.co.innih.gov |
| Waste Prevention | Multi-Component Reactions (MCRs) | High atom economy, reduces synthetic steps and purification needs. rasayanjournal.co.in |
| Reduced Derivatives | Solvent-Free Synthesis (Mechanochemistry) | Avoids solvents entirely, leading to clean reactions and easy purification. mdpi.comrasayanjournal.co.in |
| Catalysis | Use of Recyclable/Benign Catalysts | Replaces hazardous reagents (e.g., strong acids/bases), allows for catalyst reuse. nih.gov |
By integrating these principles, the synthesis of this compound can be redesigned to be more sustainable, cost-effective, and environmentally responsible.
Process Optimization and Scalability Considerations for this compound Production
Transitioning the synthesis of this compound from laboratory-scale discovery to industrial-scale production requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and reproducibility. Key considerations include shifting from traditional batch processing to continuous flow manufacturing and employing advanced optimization algorithms.
From Batch to Continuous Flow: Conventional synthesis of related 2-(pyridine-3-yl)thiazoles often involves multi-step batch processes using standard laboratory glassware and purification methods like column chromatography. google.com While effective on a small scale, these methods present scalability challenges, including poor heat and mass transfer, potential for runaway reactions, and difficulties in ensuring consistent product quality across large batches.
Continuous flow chemistry offers a compelling solution to these challenges. ucla.edu In a flow reactor, reagents are continuously pumped and mixed in a network of tubes or channels, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This leads to improved safety, higher yields, and superior product consistency. nih.gov The synthesis of pyridinium (B92312) salts, a related chemical class, has been successfully optimized and scaled up using continuous flow systems, demonstrating the viability of this technology for producing nitrogen-containing heterocycles. ucla.edunih.gov Adopting a flow process for the synthesis of this compound would enable safer handling of reactive intermediates and facilitate large-scale production with minimal manual intervention. nih.gov
Process Parameter Optimization: The optimization of a chemical reaction involves systematically evaluating multiple parameters, including solvent, concentration, stoichiometry, temperature, and time. nih.gov Modern optimization campaigns increasingly utilize algorithmic approaches, such as Bayesian optimization, to explore the reaction space more efficiently than traditional one-variable-at-a-time methods. ucla.edu This approach can simultaneously optimize for multiple objectives, such as maximizing yield while minimizing reaction time or cost. ucla.edu
For the synthesis of this compound, key parameters to optimize would include:
Reagent Stoichiometry: Fine-tuning the molar ratios of the pyridine precursor and the thiazole-forming reagents to maximize conversion and minimize side products.
Catalyst Loading: Identifying the optimal concentration of any catalyst used to ensure high efficiency while minimizing cost and potential contamination of the final product.
Temperature and Residence Time: In a flow system, precisely controlling the temperature and the time reactants spend in the reaction zone is critical for maximizing yield and purity. nih.gov
Downstream Processing: Developing scalable purification methods is crucial. Techniques like crystallization or extraction are often preferred over chromatographic methods at an industrial scale due to lower solvent consumption and higher throughput. The formation of a salt, as demonstrated in the purification of related compounds, can be an effective isolation strategy. google.com
The following table contrasts batch and continuous flow processing for the potential large-scale synthesis of the target compound.
| Feature | Batch Processing | Continuous Flow Processing |
| Scalability | Difficult; requires larger vessels, posing heat/mass transfer issues. | Straightforward; achieved by running the system for longer durations. nih.gov |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer due to small reactor volumes and superior heat dissipation. ucla.edu |
| Process Control | Less precise; temperature and mixing gradients can occur. | Excellent control over temperature, pressure, and residence time. ucla.edu |
| Product Consistency | Potential for batch-to-batch variability. | High consistency and reproducible product quality. |
| Optimization | Time-consuming, often relies on trial-and-error. | Amenable to automated optimization using algorithms (e.g., Bayesian). ucla.edu |
By focusing on these optimization and scalability factors, a robust, efficient, and economically viable manufacturing process for this compound can be developed.
Chemical Reactivity and Functionalization of the 2 Pyridin 3 Yl 1,3 Thiazol 4 Amine Scaffold
Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring
The thiazole ring in 2-(pyridin-3-yl)-1,3-thiazol-4-amine exhibits a distinct pattern of reactivity towards electrophiles and nucleophiles, governed by the electron distribution within the heterocyclic system. The π-electron delocalization in the thiazole ring results in varying electron densities at its carbon positions. nih.gov Generally, the C5 position is the most electron-rich, making it the preferred site for electrophilic aromatic substitution. pharmaguideline.com Conversely, the C2 position is the most electron-deficient, rendering it susceptible to nucleophilic attack, although the presence of the pyridin-3-yl group at this position makes direct substitution challenging. pharmaguideline.com The C4 position is relatively neutral. pharmaguideline.com
Electron-donating groups at the C2 position, such as the pyridine (B92270) ring, can further activate the C5 position towards electrophilic attack. pharmaguideline.com A notable example of electrophilic substitution on a closely related scaffold is the chlorination of N-ethyl-2-(pyridin-3-yl)thiazol-5-amine. In this reaction, treatment with N-chlorosuccinimide (NCS) in a suitable solvent like diethyl ether results in the selective introduction of a chlorine atom at the C5 position of the thiazole ring, yielding 4-chloro-N-ethyl-2-(pyridin-3-yl)thiazol-5-amine. google.com This highlights the susceptibility of the C5 position to electrophilic halogenation.
Nucleophilic substitution reactions on the thiazole ring are less common unless a suitable leaving group is present. The C2-hydrogen is known to be acidic and can be removed by strong bases like organolithium compounds, creating a nucleophilic center at C2 that can react with various electrophiles. pharmaguideline.com However, for the title compound, this position is already occupied. Nucleophilic attack on the ring carbons would typically require activation, for instance, by quaternization of the ring nitrogen. pharmaguideline.com
Functionalization Strategies for the Pyridine Moiety
The pyridine ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic aromatic substitution. researchgate.net The nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. rsc.org When such reactions do occur, they typically require harsh conditions and direct the incoming electrophile to the C3 (meta) position relative to the nitrogen. Since the thiazole group in the title compound is already at the C3 position, further classical electrophilic substitution on the pyridine ring is challenging and would likely require forcing conditions.
Modern synthetic methods offer more viable strategies for the functionalization of pyridine rings through C-H activation. rsc.orgbohrium.com These transition-metal-catalyzed reactions allow for the direct formation of new carbon-carbon or carbon-heteroatom bonds at specific C-H positions, bypassing the limitations of classical electrophilic substitutions. For instance, palladium-catalyzed C-H arylation can be used to introduce aryl groups onto pyridine rings, often directed by a functional group on the molecule. rsc.org While specific examples on the this compound scaffold are not extensively documented, these methods represent a promising avenue for the selective modification of its pyridine moiety.
Derivatization of the Primary Amine Group at Position 4
The primary amine group at the C4 position of the thiazole ring is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of a diverse library of derivatives.
Amidation and Acylation Reactions
The primary amine readily undergoes acylation with various acylating agents to form the corresponding amides. This is a common strategy to introduce a wide array of functional groups and to explore structure-activity relationships in medicinal chemistry. The reaction is typically carried out by treating the amine with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. libretexts.org
Alternatively, direct amidation with carboxylic acids can be achieved using peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). This method was successfully employed in the synthesis of amide derivatives of the related 2-amino-4-(2-pyridyl)thiazole, demonstrating its applicability to this class of compounds. nih.gov
Table 1: Examples of Acylating Reagents for Aminothiazoles
| Acylating Agent | Product Type | Typical Conditions | Reference |
|---|---|---|---|
| Benzoyl Chloride | N-Benzoylamide | Base (e.g., Pyridine), CH2Cl2 | semanticscholar.org |
| Acetic Anhydride | N-Acetamide | Base or neat | nih.gov |
| Carboxylic Acid/EDCI | Amide | Coupling agent, solvent (e.g., DMF) | nih.gov |
Alkylation and Arylation Strategies
The nitrogen atom of the primary amine can be functionalized through alkylation and arylation reactions. N-alkylation can be achieved using alkyl halides, though this method can sometimes lead to overalkylation, producing secondary and tertiary amines. wikipedia.org A more controlled approach for mono-alkylation involves reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165). Transition-metal-free methods, such as the direct N-alkylation of aryl amines using alcohols mediated by a hydrogen-transfer catalyst, have also been developed. rsc.org
N-arylation of 2-aminothiazoles has been effectively accomplished using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This method allows for the coupling of the aminothiazole with a variety of aryl bromides and triflates, providing access to a wide range of N-aryl derivatives. nih.gov The development of specific ligands and the use of additives like acetic acid have been shown to facilitate these couplings, even with challenging substrates. nih.gov
Table 2: Common Strategies for N-Alkylation and N-Arylation
| Reaction Type | Reagents | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide | Base | Secondary/Tertiary Amine | wikipedia.org |
| N-Alkylation | Alcohol | Ru(II) or other transfer hydrogenation catalyst, Base | Secondary Amine | researchgate.net |
Formation of Schiff Bases and Cyclized Products
The primary amine of this compound can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the removal of water. jocpr.com A wide variety of aromatic and heterocyclic aldehydes can be used to generate a diverse set of Schiff base derivatives. dergipark.org.trmdpi.comnih.gov These products can be valuable intermediates for further synthetic transformations or can themselves be biologically active molecules.
The 4-amino-2-(pyridin-3-yl)thiazole scaffold is also a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The amino group, often in conjunction with a substituent introduced at the C5 position, can participate in cyclocondensation reactions. For instance, treatment of a thiourea (B124793) derivative (a precursor to the aminothiazole) with reagents like ethyl chloroacetate (B1199739) or 2,3-dichloroquinoxaline (B139996) can lead to the formation of fused thiazolidinone or thiazolo[4,5-b]quinoxaline systems, respectively. nih.gov Similarly, condensation of related thiazole carbohydrazides with various reagents can lead to the formation of triazoles and other heterocyclic rings. nih.gov
Redox Chemistry of this compound
The redox behavior of the this compound scaffold is influenced by the presence of multiple heteroatoms and aromatic rings. While direct and extensive experimental studies on the redox chemistry of this specific molecule are limited, insights can be drawn from related structures and theoretical calculations.
The thiazole ring itself can undergo both reduction and oxidation, although it is generally stable. pharmaguideline.com Catalytic hydrogenation with platinum or metal-acid reductions typically leave the thiazole ring intact. However, harsh reduction with Raney nickel can cause desulfurization and ring degradation. pharmaguideline.com Conversely, the reduction of fused pharmaguideline.comjournalirjpac.comthiazolo[4,5-b]pyridine systems with borohydride reagents has been shown to selectively reduce the thiazole moiety to a thiazoline (B8809763) (dihydrothiazole), leaving the pyridine ring unchanged. beilstein-journals.org Oxidation of thiazole rings is also possible. For example, oxidation of chiral 2-thiazolines with reagents like Oxone® or MCPBA can lead to ring-opened products. rsc.org
The antioxidant potential of some pyridine-thiazole hybrids has been investigated, suggesting that the scaffold can participate in electron-transfer processes. nih.gov Computational studies using Density Functional Theory (DFT) on related thiazole derivatives provide information on the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These values are indicative of the molecule's ability to donate or accept electrons, respectively. For example, a study on a pyrazole-thiazole hybrid showed a HOMO energy of -6.260 eV and a LUMO energy of -0.552 eV, resulting in an energy gap of 5.707 eV. nih.gov Such calculations can help predict the relative reactivity and stability of the molecule in redox reactions. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
Oxidation Pathways
The oxidation of this compound can occur at several sites, primarily the pyridine nitrogen, the thiazole sulfur, and potentially the amino group or the thiazole ring itself. The specific pathway and product distribution are highly dependent on the nature of the oxidizing agent and the reaction conditions.
The nitrogen atom of the pyridine ring is susceptible to oxidation, forming the corresponding N-oxide. This transformation is commonly achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). tandfonline.com The N-oxidation of 3-substituted pyridines is a well-established reaction. nih.gov The resulting N-oxide can then serve as a versatile intermediate for further functionalization.
The sulfur atom in the thiazole ring can also be oxidized to a sulfoxide (B87167) or a sulfone, although this typically requires stronger oxidizing agents. However, under certain oxidative conditions, thiazole rings can undergo cleavage. For instance, treatment of thiazolines with oxidants like Oxone® or MCPBA can lead to ring-opening. While this compound is aromatic, harsh oxidation could potentially lead to degradation of the thiazole ring.
The 4-amino group can also be a site for oxidation, potentially leading to nitroso or nitro derivatives, though this often requires specific reagents to avoid side reactions on the heterocyclic rings.
Table 1: Predicted Oxidation Pathways of this compound
| Reactive Site | Oxidizing Agent | Predicted Product(s) | Notes |
| Pyridine Nitrogen | m-CPBA, Peracetic acid | 2-(1-oxido-pyridin-3-yl)-1,3-thiazol-4-amine | A common and predictable reaction for pyridines. tandfonline.comnih.gov |
| Thiazole Sulfur | Strong oxidants (e.g., KMnO4, excess H2O2) | Sulfoxide or Sulfone derivatives, potential ring cleavage | Requires forcing conditions; may compete with N-oxidation and ring degradation. |
| Amino Group | Specific oxidizing agents | Nitroso or Nitro derivatives | Requires careful selection of reagents to achieve selectivity. |
| Thiazole Ring | Strong oxidants (e.g., O3, RuO4) | Ring cleavage products | Generally leads to decomposition of the scaffold. |
Reduction Reactions
The reduction of this compound primarily targets the pyridine ring, which is more susceptible to reduction than the electron-rich aminothiazole ring. The outcome of the reduction depends on the reducing agent and the reaction conditions.
Catalytic hydrogenation is a common method for the reduction of pyridine rings. Using catalysts such as platinum, palladium, or rhodium under hydrogen pressure can lead to the saturation of the pyridine ring to form the corresponding piperidine (B6355638) derivative. The conditions can often be tuned to achieve partial or complete reduction. Rhodium-catalyzed transfer hydrogenation has also been shown to be effective for the reduction of pyridines to either tetrahydropyridines or piperidines.
Dissolving metal reductions, such as the Birch reduction, can be used for the partial reduction of pyridine rings. However, the conditions for Birch reduction are typically harsh and may not be compatible with all functional groups. The use of samarium diiodide in the presence of water has been reported for the rapid reduction of pyridine to piperidine at room temperature. clockss.org Formic acid has also been utilized for the reduction of the pyridine ring. acs.org
The thiazole ring is generally resistant to reduction under conditions used for the pyridine ring. The C=N bond within the thiazole ring is less reactive towards nucleophilic attack by hydride than the C=N bonds in the pyridine ring.
Table 2: Predicted Reduction Reactions of this compound
| Target Moiety | Reducing Agent/Conditions | Predicted Product(s) | Notes |
| Pyridine Ring | H2, Pt/C or Pd/C | 2-(piperidin-3-yl)-1,3-thiazol-4-amine | Standard catalytic hydrogenation for pyridine reduction. |
| Pyridine Ring | NaBH4/Lewis acid or Transfer Hydrogenation | Partially or fully reduced pyridine ring | Milder conditions may offer more control over the extent of reduction. |
| Pyridine Ring | SmI2, H2O | 2-(piperidin-3-yl)-1,3-thiazol-4-amine | A mild and efficient method for pyridine reduction. clockss.org |
| Pyridine Ring | Formic Acid | 2-(piperidin-3-yl)-1,3-thiazol-4-amine | An alternative method for pyridine ring reduction. acs.org |
Chemo- and Regioselective Transformations of the Compound
The presence of two different heterocyclic rings, along with an amino group, allows for a variety of chemo- and regioselective transformations. The electronic properties of each ring system dictate its susceptibility to electrophilic or nucleophilic attack.
Electrophilic Aromatic Substitution:
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it is directed to the 3-position (relative to the nitrogen). In the context of this compound, the positions on the pyridine ring are C-2, C-4, C-5, and C-6. The thiazole substituent is at C-3. Therefore, electrophilic attack would be expected to occur at C-5, which is meta to the nitrogen and meta to the thiazole group.
In contrast, the 4-aminothiazole ring is activated towards electrophilic substitution due to the electron-donating amino group. The amino group directs electrophiles to the C-5 position of the thiazole ring. Given the high electron density at this position, electrophilic substitution is highly favored here over the pyridine ring.
Nucleophilic Aromatic Substitution:
The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the C-2 and C-6 positions, which are ortho and para to the electron-withdrawing nitrogen atom. The thiazole substituent at C-3 will further influence the reactivity of the pyridine ring.
The 4-aminothiazole ring is generally not susceptible to nucleophilic aromatic substitution unless activated by a suitable leaving group.
Reactions involving the Amino Group:
The 4-amino group can undergo a range of reactions typical of primary aromatic amines. These include acylation, alkylation, diazotization followed by Sandmeyer-type reactions, and condensation with carbonyl compounds to form Schiff bases. These transformations can be used to introduce a wide variety of functional groups onto the thiazole ring.
Table 3: Predicted Chemo- and Regioselective Transformations
| Reaction Type | Reagent/Conditions | Predicted Site of Reaction | Predicted Product(s) | Notes |
| Electrophilic Substitution (e.g., Halogenation, Nitration) | Electrophile (e.g., Br2, HNO3/H2SO4) | C-5 of the thiazole ring | 5-substituted-2-(pyridin-3-yl)-1,3-thiazol-4-amine | The aminothiazole ring is significantly more activated than the pyridine ring. |
| Nucleophilic Substitution | Strong Nucleophile (e.g., R-Li, NaNH2) | C-2 or C-6 of the pyridine ring | Substitution at the pyridine ring | Requires harsh conditions and a strong nucleophile. |
| Acylation of Amino Group | Acylating agent (e.g., Acetic anhydride, Benzoyl chloride) | 4-amino group | N-(2-(pyridin-3-yl)-1,3-thiazol-4-yl)amide | A common and high-yielding reaction for primary amines. |
| Diazotization | NaNO2, HCl | 4-amino group | Diazonium salt intermediate | Can be used for further transformations (e.g., Sandmeyer reaction). |
| Schiff Base Formation | Aldehyde or Ketone | 4-amino group | N-((E)-ylidene)-2-(pyridin-3-yl)-1,3-thiazol-4-amine | A reversible reaction often used for temporary protection or further modification. |
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment of 2 Pyridin 3 Yl 1,3 Thiazol 4 Amine and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. uobasrah.edu.iq Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise connectivity of atoms within a molecule can be established. nih.gov
The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. For 2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE, distinct signals are expected for the protons on the pyridine (B92270) ring, the thiazole (B1198619) ring, and the amine group. The pyridine ring protons typically appear in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by their position relative to the nitrogen atom and the thiazole substituent. The single proton on the thiazole ring is expected to appear as a singlet, while the amine protons often present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H2' (Pyridine) | ~9.10 | d | ~2.3 |
| H6' (Pyridine) | ~8.60 | dd | ~4.8, 1.6 |
| H4' (Pyridine) | ~8.25 | ddd | ~8.0, 2.3, 1.6 |
| H5' (Pyridine) | ~7.50 | dd | ~8.0, 4.8 |
| H5 (Thiazole) | ~6.70 | s | - |
Note: Predicted values are based on typical chemical shifts for pyridine and aminothiazole moieties. Actual experimental values may vary.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct carbon signals are anticipated. The chemical shifts of the carbons in the pyridine and thiazole rings are characteristic of their heteroaromatic nature.
To definitively assign each carbon signal, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. science.govnih.gov An HSQC spectrum correlates carbon signals with the signals of their directly attached protons, allowing for the straightforward assignment of all protonated carbons. researchgate.net The HMBC spectrum, conversely, shows correlations between carbons and protons that are separated by two or three bonds, which is crucial for identifying quaternary (non-protonated) carbons and confirming the connectivity between the pyridine and thiazole rings. nih.gov
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (Thiazole) | ~168.0 |
| C4 (Thiazole) | ~148.5 |
| C2' (Pyridine) | ~149.0 |
| C6' (Pyridine) | ~147.5 |
| C4' (Pyridine) | ~134.0 |
| C3' (Pyridine) | ~129.0 |
| C5' (Pyridine) | ~124.0 |
Note: Predicted values are based on typical chemical shifts for pyridine and aminothiazole moieties. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nih.gov For this compound (Molecular Formula: C₈H₇N₃S), the calculated exact mass is 177.0361 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Time-of-Flight (TOF), would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm). mdpi.com
Furthermore, tandem mass spectrometry (MS/MS) experiments provide insight into the molecule's structure through analysis of its fragmentation patterns. hnxb.org.cn Under ionization conditions, the molecule breaks apart in a predictable manner, yielding characteristic fragment ions. sapub.org For this compound, key fragmentations would likely involve the cleavage of the C-C bond between the two rings and the characteristic fragmentation of the individual pyridine and thiazole rings. copernicus.org
Table 3: Predicted HRMS Data and Plausible Fragments for this compound
| Ion/Fragment | Molecular Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | C₈H₈N₃S⁺ | 178.0439 | Protonated molecular ion |
| [C₅H₄N]⁺ | C₅H₄N⁺ | 78.0344 | Pyridyl cation |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. uobasrah.edu.iq The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H bonds of the primary amine, the C-H bonds of the aromatic rings, and the C=N and C=C bonds within the heteroaromatic systems. mu-varna.bg
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. mdpi.com Aromatic and heteroaromatic compounds like this one typically display strong absorptions in the UV region (200-400 nm) due to π → π* and n → π* electronic transitions. scielo.org.za The position and intensity of the absorption maxima (λ_max) are characteristic of the conjugated system.
Table 4: Predicted IR and UV-Vis Spectral Data for this compound
| Spectroscopic Technique | Feature | Predicted Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
|---|---|---|---|
| IR | N-H stretch | 3400-3200 | Primary amine |
| IR | Aromatic C-H stretch | 3100-3000 | Pyridine and thiazole rings |
| IR | C=N / C=C stretch | 1650-1450 | Aromatic ring stretching |
| UV-Vis | λ_max 1 | ~250-270 | π → π* transition |
Advanced Chromatographic Techniques for Separation, Purity, and Quantification
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity and performing quantitative analysis. ptfarm.pl
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile organic compounds. nasc.ac.in A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing polar, aromatic compounds like this compound. thermofisher.com The method's effectiveness relies on the differential partitioning of the analyte between a nonpolar stationary phase (like C18-silica) and a polar mobile phase. helixchrom.com By monitoring the elution profile with a UV detector set at one of the compound's absorption maxima, the presence of impurities can be detected and the purity can be calculated based on the relative peak areas. nih.gov
Table 5: Typical RP-HPLC Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a λ_max (e.g., 260 nm) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For heterocyclic amines like this compound, GC-MS provides crucial information regarding purity, identity, and the characterization of potential synthetic by-products or degradants. The successful analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and adsorption on standard GC columns. nih.gov However, the use of specialized columns and derivatization techniques can overcome these issues. nih.govunibo.it
The process involves introducing the analyte into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that acts as a molecular fingerprint.
Retention Time and Separation
The retention time (t_R) in GC is the time it takes for an analyte to pass through the column and is a characteristic parameter under a specific set of experimental conditions. nih.gov For compounds like this compound, the retention time is influenced by its volatility and the polarity of the stationary phase. Due to the polarity of the amine and nitrogen-containing heterocyclic rings, specialized columns, such as those with a bonded polyethylene (B3416737) glycol (wax) or specialized amine-deactivated phases (e.g., Agilent CP-Volamine), are often employed to achieve symmetrical peak shapes and reproducible retention times. nih.gov The analysis of various amines has shown that such dedicated columns provide optimal performance by minimizing adsorptive interactions. nih.gov
A temperature-programmed analysis, where the column temperature is gradually increased, is typically used to ensure the timely elution of semi-volatile compounds like pyridinyl-thiazolamines. nih.gov While specific retention time data for this compound is not publicly available, the following table provides illustrative retention times for related amine compounds analyzed under specific GC conditions, demonstrating the typical range for such analyses.
Table 1: Illustrative GC Retention Times for Various Amine Compounds This data is for illustrative purposes and conditions will vary for the target compound.
| Compound | GC Column | Temperature Program | Retention Time (min) | Citation |
|---|---|---|---|---|
| Triethylamine (B128534) (TEA) | Agilent CP-Volamine | 40°C (3 min) to 100°C at 10°C/min | ~5.5 | nih.gov |
| Pyridine | DB-WAX | 50°C (5 min) to 200°C at 10°C/min | ~7.2 | ijpsonline.com |
| Diisopropylamine (DIPA) | Agilent CP-Volamine | 40°C (3 min) to 100°C at 10°C/min | ~6.1 | nih.gov |
| Aniline | DB-5MS | 60°C to 280°C at 15°C/min | ~8.9 | researchgate.net |
Mass Spectrometry and Fragmentation Patterns
Upon elution from the GC column, the analyte is subjected to ionization, typically Electron Ionization (EI) at 70 eV. The resulting molecular ion (M⁺) and its fragmentation pattern are diagnostic for the compound's structure. The fragmentation of pyridinyl-thiazole derivatives generally follows predictable pathways involving the cleavage of the heterocyclic rings and the loss of substituents. sapub.orgresearchgate.net
For this compound (C₈H₇N₃S, molecular weight: 177.23 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak at m/z 177. Key fragmentation pathways would likely include:
α-Cleavage: Cleavage of the bonds adjacent to the heteroatoms.
Ring Fragmentation: Fission of the thiazole and pyridine rings. Common losses include HCN, H₂CN, and fragments of the pyridine ring.
Loss of the Amino Group: Elimination of the -NH₂ group or related fragments.
The fragmentation patterns of heterocyclic compounds are often complex but provide a high degree of certainty in structural elucidation. sapub.orgnih.gov A detailed analysis of the mass spectrum allows for the identification of the core structure and the position of substituents.
Table 2: Predicted Key Mass Fragments for this compound
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 177 | [C₈H₇N₃S]⁺ | Molecular Ion (M⁺) |
| 150 | [C₈H₆N₂S]⁺ | Loss of HCN from the amine and thiazole ring |
| 134 | [C₇H₄N₂S]⁺ | Loss of HCN and NH₂ |
| 100 | [C₅H₄NS]⁺ | Fragment containing the thiazole ring and adjacent carbon |
| 78 | [C₅H₄N]⁺ | Pyridine fragment |
Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Conformation
The analysis of a closely related compound, 4-(Pyridin-2-yl)thiazol-2-ylamine, shows that the molecule crystallizes with multiple independent molecules in the asymmetric unit, indicating subtle conformational differences influenced by the crystal packing environment. researchgate.net
Solid-State Conformation
The solid-state conformation is defined by the spatial relationship between different parts of the molecule. A key parameter in pyridinyl-thiazole structures is the dihedral angle between the planes of the pyridine and thiazole rings. This angle indicates the degree of twisting between the two aromatic systems. In the crystal structure of a hydrated azo derivative containing a thiazole and a pyridine ring, the two aromatic groups were found to be nearly coplanar, with a small dihedral angle of 2.9(2)°. nih.gov In contrast, for 4-(Pyridin-2-yl)thiazol-2-ylamine, the dihedral angles between the heterocyclic rings in the three independent molecules of the asymmetric unit are 22.23(4)°, 14.02(4)°, and 21.08(4)°. researchgate.net These values suggest that while there is significant π-system conjugation, the molecule is not perfectly planar, likely due to steric hindrance and crystal packing forces.
Intermolecular Interactions and Crystal Packing
The crystal structure is stabilized by a network of intermolecular interactions. For aminothiazole derivatives, hydrogen bonding is a dominant feature. The amine (-NH₂) group acts as a hydrogen bond donor, while the nitrogen atoms of the pyridine and thiazole rings act as acceptors. researchgate.net In the crystal of 4-(Pyridin-2-yl)thiazol-2-ylamine, all amine N-H groups and heterocyclic nitrogen atoms are involved in intermolecular hydrogen bonding, forming dimeric structures. researchgate.net
Furthermore, π–π stacking interactions between the aromatic thiazole and pyridine rings of adjacent molecules contribute to the stability of the crystal lattice. nih.gov In one analogue, the plane-to-plane distance between parallel molecules was measured to be 3.7856(4) Å, which is characteristic of such interactions. nih.gov These combined forces of hydrogen bonding and π-stacking lead to the formation of a stable, three-dimensional supramolecular network. nih.govresearchgate.net
Table 3: Illustrative Crystallographic Data for Pyridinyl-Thiazole Analogues
| Parameter | 3-[2-(1,3-thiazol-2-yl)diazen-1-yl]pyridine-2,6-diamine monohydrate nih.gov | 4-(Pyridin-2-yl)thiazol-2-ylamine researchgate.net | 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comnih.govresearchgate.nettriazolo[3,4-b] mdpi.comnih.govresearchgate.netthiadiazole mdpi.com |
|---|---|---|---|
| Chemical Formula | C₈H₁₀N₆OS | C₈H₇N₃S | C₁₈H₁₃N₅S |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/c |
| a (Å) | 3.7856(4) | 19.3879(5) | 12.353(3) |
| b (Å) | 13.1119(12) | 5.8642(2) | 10.158(2) |
| c (Å) | 20.3725(18) | 21.5714(6) | 13.250(3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 93.308(8) | 104.249(1) | 107.83(3) |
| γ (°) | 90 | 90 | 90 |
| V (ų) | 1009.9(2) | 2378.02(13) | 1581.4(6) |
| Z | 4 | 12 | 4 |
Computational Chemistry and Molecular Modeling Investigations of 2 Pyridin 3 Yl 1,3 Thiazol 4 Amine
Quantum Chemical Calculations for Electronic Structure and Properties (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic characteristics of a molecule. These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity.
For pyridine-thiazole derivatives, DFT calculations are commonly performed using functionals like B3LYP with basis sets such as 6-31G or 6-311G to optimize the molecular geometry and compute electronic properties. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov
The distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For similar pyridine-thiazole structures, the HOMO is often localized on the electron-rich thiazole (B1198619) ring, while the LUMO may be distributed across the pyridine (B92270) moiety. nih.gov Molecular Electrostatic Potential (MEP) maps further visualize the charge distribution, identifying electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are crucial for predicting intermolecular interactions. researchgate.net
Table 1: Calculated Electronic Properties of a Representative Pyridine-Thiazole System
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.26 eV | Energy of the outermost electron orbital; relates to electron-donating ability. nih.gov |
| LUMO Energy | -0.55 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. nih.gov |
| Energy Gap (ΔE) | 5.71 eV | Indicates chemical reactivity and stability; larger gap implies higher stability. nih.gov |
Note: Data are representative values based on DFT calculations for structurally similar compounds. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into their dynamic behavior in a biological environment, such as in water. MD simulations model the movement of atoms over time, revealing the conformational flexibility and the influence of solvent molecules.
For 2-(pyridin-3-yl)-1,3-thiazol-4-amine, the single bond connecting the pyridine and thiazole rings is a key source of flexibility, allowing for rotation and different spatial arrangements (conformations). MD simulations can track the trajectory of the molecule over nanoseconds, analyzing parameters like the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov In related heterocyclic systems, flexible loops or side chains show higher RMSF values. nih.gov
Solvation effects are critical as water molecules can form hydrogen bonds with the amine group and the nitrogen atoms in the pyridine and thiazole rings, influencing the molecule's preferred conformation and solubility. MD simulations explicitly model these interactions, providing a more realistic picture of the molecule's behavior in aqueous solution compared to gas-phase calculations. irbbarcelona.org
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for drug discovery, as it helps identify potential biological targets and explains the mechanism of action at a molecular level.
Derivatives of pyridine and thiazole are known to possess a wide range of biological activities, including anticancer properties. mdpi.com Docking studies of these compounds have been performed against various protein targets, such as kinases (e.g., EGFR, CDK2/4/6) and other enzymes. mdpi.comnih.gov In a typical docking study, this compound would be placed into the binding site of a target protein. The simulation then explores various poses of the ligand, scoring them based on binding affinity (e.g., in kcal/mol).
The analysis of the best-scoring pose reveals key intermolecular interactions, such as hydrogen bonds between the amine group or pyridine nitrogen and amino acid residues (e.g., serine, histidine), and π-π stacking between the aromatic rings and residues like tyrosine or phenylalanine. nih.gov These predicted interactions provide a rational basis for designing more potent and selective inhibitors.
Table 2: Example Molecular Docking Results for a Pyridine-Thiazole Derivative
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| EGFR Tyrosine Kinase | -7.5 | Met793, Lys745 | Hydrogen Bond |
| CDK6 | -8.2 | Val101, Asp163 | Hydrogen Bond, π-π Stacking |
Note: This table presents hypothetical yet plausible docking data based on studies of similar compounds. mdpi.comnih.gov
Tautomeric Equilibria and Energetic Landscape Analysis
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. For this compound, a significant tautomeric equilibrium exists between the amino form and the imino form. The position of this equilibrium is critical as the different tautomers can exhibit distinct chemical properties and biological activities.
Quantum chemical studies on the closely related N-(pyridin-2-yl)thiazol-2-amine have shown that multiple tautomeric and isomeric structures can exist within a small energy range (e.g., ~4 kcal/mol). nih.gov Theoretical calculations can determine the relative energies and thermodynamic stability of each tautomer. For this compound, the primary equilibrium would be between the 4-amino-thiazole and the 4-imino-thiazoline forms, where the proton shifts from the exocyclic nitrogen to the ring nitrogen. Computational analysis suggests that in many similar heterocyclic systems, the amino tautomer is generally the more stable form in both solution and the solid state. researchgate.netresearchgate.net Understanding this energetic landscape is essential for correctly interpreting experimental data and predicting how the molecule will interact with biological targets.
Prediction of Reactivity and Reaction Pathways Using Theoretical Models
Theoretical models are powerful tools for predicting the chemical reactivity of a molecule and mapping out potential reaction pathways. The electronic properties calculated via DFT, as discussed in section 5.1, are central to these predictions.
The HOMO and LUMO energy levels and their spatial distributions (frontier molecular orbitals) indicate the molecule's susceptibility to electrophilic and nucleophilic attack. nih.gov For instance, a region with a high HOMO density would be a likely site for oxidation or reaction with an electrophile. Conversely, a high LUMO density points to a site susceptible to reduction or attack by a nucleophile. researchgate.net
Furthermore, MEP maps provide a visual guide to reactivity; the negative potential regions (e.g., around the nitrogen atoms) are attractive to electrophiles, while positive potential areas are targets for nucleophiles. researchgate.net By calculating the transition state energies for proposed reaction mechanisms, such as metabolic oxidation or synthetic modification, computational models can predict the most favorable reaction pathways and the corresponding activation energies, offering invaluable guidance for synthetic chemistry and pharmacology. researchgate.net
In Vitro Biological Activity and Target Engagement of 2 Pyridin 3 Yl 1,3 Thiazol 4 Amine and Its Analogues
Antimicrobial and Antifungal Efficacy Studies (In Vitro)
The emergence of multidrug-resistant microbial and fungal strains has necessitated the search for novel antimicrobial agents. The pyridine-thiazole scaffold has been a subject of interest in this area.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
While specific minimum inhibitory concentration (MIC) data for 2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE against various bacterial strains are not detailed in the available literature, studies on analogous compounds have indicated potential antibacterial properties. For instance, a study on 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives, which share the 2-(pyridin-3-yl) moiety, showed that most of the synthesized compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa researchgate.net. Another study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives reported moderate antibacterial activity against S. aureus nih.gov. Specifically, a 5-acetyl-4-methyl-2-(3-pyridyl)thiazole derivative demonstrated antibacterial activity against Staphylococcus epidermidis with a reported MIC of 0.24 μg/mL, which was noted as being twice as effective as ampicillin (B1664943) in this specific test researchgate.net.
Antifungal Activity Against Pathogenic Fungi
Antiviral Activity Assessments (In Vitro)
The exploration of pyridine-thiazole derivatives for antiviral applications is an emerging area of research. While specific in vitro antiviral data for this compound is not documented in the reviewed literature, related heterocyclic compounds have been investigated. For instance, benzothiazole-pyridine hybrids have been synthesized and evaluated as potential antiviral agents against viruses such as H5N1 and SARS-CoV-2 acs.org. Additionally, other 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been screened for activity against a range of viruses, including HIV and influenza strains, with some compounds showing moderate inhibitory effects nih.gov.
Anticancer and Cytotoxic Activity Assessments in Cell Lines (In Vitro)
The pyridine-thiazole scaffold is a common feature in many compounds designed as potential anticancer agents due to its ability to interact with various biological targets involved in cancer progression.
Antiproliferative Activity in Various Cancer Cell Lines
Direct antiproliferative data (IC50 values) for this compound against a panel of cancer cell lines is not explicitly available in the current body of scientific literature. However, numerous studies on its analogues have demonstrated significant cytotoxic effects. For example, novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine have been synthesized and evaluated for their in vitro anticancer activity. One such compound, 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide, was found to be highly cytotoxic to HeLa and PANC-1 cell lines, with IC50 values of 2.8 μM and 1.8 μM, respectively researchgate.net. Another study on thiazole-amino acid hybrid derivatives showed that a compound with a 2-pyridyl substituent at the C-4 position of the thiazole (B1198619) core displayed cytotoxicity against A549, HeLa, and MCF-7 cell lines with IC50 values ranging from 3.68 to 8.51 μM rsc.org. Furthermore, nortopsentin analogues, which incorporate a thiazole ring, have shown good antiproliferative effects against a wide range of human tumor cell lines, with GI50 values in the low micromolar to nanomolar range nih.govnih.gov.
Interactive Data Table: Antiproliferative Activity of Selected Pyridine-Thiazole Analogues
Below is a summary of the antiproliferative activities of some analogues of this compound.
| Compound/Analogue | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | HeLa | 2.8 | researchgate.net |
| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | PANC-1 | 1.8 | researchgate.net |
| Thiazole-amino acid hybrid with 2-pyridyl substituent | A549 | 3.68 - 8.51 | rsc.org |
| Thiazole-amino acid hybrid with 2-pyridyl substituent | HeLa | 3.68 - 8.51 | rsc.org |
| Thiazole-amino acid hybrid with 2-pyridyl substituent | MCF-7 | 3.68 - 8.51 | rsc.org |
| Nortopsentin analogue | Various | Low µM to nM | nih.govnih.gov |
Induction of Apoptosis and Cell Cycle Modulation (In Vitro)
The precise mechanisms by which this compound may exert cytotoxic effects, such as the induction of apoptosis or modulation of the cell cycle, have not been specifically elucidated. However, studies on structurally related compounds provide insights into potential mechanisms of action. For instance, a pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid was found to cause G1 cell cycle arrest in HepG2 cells. This compound also induced apoptosis, as evidenced by an increase in the total number of apoptotic cells nih.gov. Another study on nortopsentin analogues, which feature a thiazole core, demonstrated that these compounds can induce apoptosis through the externalization of plasma membrane phosphatidylserine (B164497) and by altering the mitochondrial trans-membrane potential. These analogues were also shown to block the cell cycle in the G2/M phase nih.gov. Such findings suggest that compounds based on the pyridine-thiazole scaffold may exert their anticancer effects through the modulation of key cellular processes like apoptosis and cell cycle progression.
Enzyme Inhibition and Receptor Binding Assays (In Vitro)
Analogues of this compound have been investigated for their ability to modulate the activity of several key biological targets, including kinases, purinergic receptors, and enzymes involved in DNA repair and metabolism.
While a specific kinase inhibition profile for this compound is not extensively documented, numerous studies on its structural isomers and related scaffolds highlight the potential of the pyridinyl-thiazol-amine framework as a source of kinase inhibitors.
KDR Kinase: A series of N-(1,3-thiazol-2-yl)pyridin-2-amine analogues, which are structural isomers of the title compound, were identified as potent and selective inhibitors of KDR kinase (Vascular Endothelial Growth Factor Receptor-2). researchgate.net Further optimization of this series led to compounds with excellent pharmacokinetics and reduced affinity for the hERG ion channel, a critical parameter in drug safety. researchgate.net
Cyclin-Dependent Kinases (CDKs): The pyridinyl-thiazole motif is a key feature in inhibitors of CDKs. A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were discovered to be highly potent and selective inhibitors of CDK4 and CDK6. nih.govnih.gov One such compound, 83 , emerged as a clinical development candidate. nih.gov Similarly, other studies have confirmed that N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidine-2-amines are highly potent CDK4/6 inhibitors. rsc.org While these compounds feature a pyrimidine (B1678525) core, they underscore the importance of the pyridinyl-thiazole interaction for kinase binding.
Rho-associated kinase (ROCK): In a study of 4-aryl-5-aminomethyl-thiazole-2-amines as ROCK II inhibitors, a preliminary structure-activity relationship indicated that compounds with a 4-pyridine substitution were generally more potent than those with a 3-pyridine substitution. nih.gov This suggests that the position of the nitrogen atom in the pyridine (B92270) ring is a critical determinant of activity for this particular kinase.
CDK2/GSK3β: Novel hybrids of pyridine with 2,3-dihydrothiazole (B1197258) or thiazolidin-4-one have been evaluated as dual inhibitors of CDK2 and GSK3β. rsc.org One derivative, a pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole), was identified as the most potent dual inhibitor in the series. rsc.org
The 2-aminothiazole (B372263) moiety is a recognized surrogate for urea (B33335) in the design of P2Y1 receptor antagonists. The P2Y1 receptor, activated by ADP, is a key target for the development of antiplatelet therapies. mdpi.com A series of P2Y1 antagonists incorporating the 2-aminothiazole scaffold were developed, with the most potent compound showing a P2Y1 binding Ki of 12 nM and moderate antagonism of platelet aggregation. mdpi.com
Separately, the pyridin-3-yl structural element is present in other known P2Y1 inhibitors, such as BPTU (1-(2-(2-tert-butyl-phenoxy)pyridin-3-yl)-3–4-(trifluoromethoxy)phenylurea), a selective P2Y1 inhibitor. tue.nl The presence of both the 2-aminothiazole and pyridin-3-yl motifs in the title compound suggests a potential for activity at the P2Y1 receptor, although direct experimental evidence is required for confirmation.
Analogues of this compound have demonstrated inhibitory activity against other important enzyme targets in vitro.
Bloom Helicase (BLM): Bloom helicase, a member of the RecQ family of DNA helicases, is crucial for maintaining genomic stability. mdpi.com In a medicinal chemistry effort to optimize inhibitors based on a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) scaffold, the positional isomerism of the pyridine nitrogen was explored. mdpi.comnih.gov It was discovered that the 3-pyridine analogue exhibited comparable activity to the parent 4-pyridine compound, demonstrating potent inhibition of BLM helicase. mdpi.com This finding is particularly significant as it involves a very close analogue of the title compound's core structure.
| Compound | Core Structure | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| Analogue 4c | 1-(3,4-Dichlorophenyl)-3-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)urea | BLM Helicase | 3.5 | mdpi.com |
Urease: The enzyme urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. mdpi.com A related compound, 2-(pyridin-4-yl)benzothiazole, was identified as a mixed inhibitor of jack bean urease with an IC50 value of 0.77 mM. mdpi.com This indicates that the pyridinyl-thiazole heterocyclic system may serve as a basic scaffold for the design of urease inhibitors.
Anti-inflammatory and Antioxidant Potential (In Vitro)
The pyridinyl-thiazole scaffold has been explored for its potential to mitigate inflammation and oxidative stress in various in vitro models.
A significant body of research has focused on a series of hydrazide derivatives with a 5-methyl-2-(pyridin-3-yl)thiazole core for their anti-inflammatory properties. nih.govresearchgate.net The in vitro anti-inflammatory activity of these compounds was assessed using the inhibition of bovine serum albumin denaturation method, a widely accepted assay for screening anti-inflammatory drugs. The IC50 values for this series of compounds ranged from 46.29 to 100.60 µg/mL, with activity dependent on the substitution on the hydrazide moiety. nih.gov The compound with a 4-hydroxy-3-methoxyphenyl substitution proved to be the most potent in the series. nih.gov
| Compound ID | Substitution | Assay | IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| 5g | 4-Chlorophenyl | Protein Denaturation Inhibition | 100.60 | nih.gov |
| 5j | 2-Hydroxyphenyl | Protein Denaturation Inhibition | 51.32 | nih.gov |
| 5k | 4-Nitrophenyl | Protein Denaturation Inhibition | 49.51 | nih.gov |
| 5l | 4-Hydroxy-3-methoxyphenyl | Protein Denaturation Inhibition | 46.29 | nih.gov |
| Diclofenac (B195802) Sodium (Standard) | - | Protein Denaturation Inhibition | 16.10 | nih.gov |
Regarding antioxidant potential, a study of novel heterocyclic compounds including thiazole and pyridine moieties evaluated their DPPH radical scavenging activity. One ligand in the series demonstrated potent antioxidant activity with an IC50 value of 4.67 μg/mL. nih.gov Another study noted that in a series of pyridine-thiazole hybrids, compounds with a 4-pyridine moiety showed more potent activity than those with a 3-pyridine moiety, again highlighting the influence of nitrogen's position on biological activity.
Immunomodulatory Activities (In Vitro)
Direct in vitro studies focusing on the immunomodulatory activities of this compound, such as effects on cytokine release or lymphocyte proliferation, are not extensively reported in the reviewed literature. However, research on related scaffolds provides some insight. Metal complexes of 2,5-bis(2-pyridyl)-1,3,4-thiadiazole were shown to significantly reduce lymphocyte proliferation and modulate Th1/Th2 cytokine secretion in vitro. researchgate.net This suggests that the broader pyridinyl-heterocycle structural class has the potential to interact with the immune system. Dasatinib, an approved kinase inhibitor that contains a 2-aminothiazole moiety, is also known to have immunomodulatory properties. nih.gov Further investigation is needed to determine if this compound itself possesses any direct immunomodulatory effects.
Neurobiological Activity in Receptor-Based Assays (In Vitro)
Analogues of this compound have shown significant activity in neurobiological receptor-based assays, particularly as antagonists for the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor. The mGlu5 receptor is implicated in various neurological and psychiatric disorders, making it an important therapeutic target.
A key analogue, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine (MTEP) , which shares the (thiazol-4-yl)-pyridine core, has been extensively characterized as a potent, selective, and noncompetitive antagonist of the mGlu5 receptor. MTEP was developed to improve upon the properties of an earlier antagonist, MPEP. In vitro assays confirmed its high potency and selectivity.
| Compound | Assay | System | IC50 (nM) | Reference |
|---|---|---|---|---|
| MTEP | Ca2+ flux (functional assay) | Ltk cells expressing human mGlu5 | 15 | |
| [3H]-MTEP binding | Rat cortical membranes | 2.1 |
Further structure-activity relationship studies on MTEP analogues led to the identification of compounds with even greater potency as mGlu5 antagonists, with some derivatives exhibiting IC50 values in the low nanomolar range. This line of research firmly establishes the (thiazol-4-yl)-pyridine scaffold as a critical pharmacophore for potent mGlu5 receptor antagonism.
Structure Activity Relationship Sar Analysis of 2 Pyridin 3 Yl 1,3 Thiazol 4 Amine Derivatives
Impact of Substituents on the Thiazole (B1198619) Ring on Bioactivity
The thiazole ring is a critical component of the 2-(pyridin-3-yl)-1,3-thiazol-4-amine scaffold, and substitutions on this ring have been shown to significantly modulate biological activity. Modifications to the thiazole moiety can influence the compound's physicochemical properties, such as lipophilicity and aqueous solubility, which in turn affects their in vitro and in vivo efficacy. beilstein-journals.orgnih.gov For instance, converting the thiazole to a partially saturated thiazoline (B8809763) unit can increase water solubility and lower the partition coefficient (LogP). beilstein-journals.orgnih.gov
Structure-activity relationship (SAR) studies have indicated that an unsubstituted thiazole ring is sometimes required for selective activity against certain biological targets. mdpi.com Research on various 1,3-thiazole derivatives has demonstrated that the introduction of different substituents can lead to a range of biological responses, including antimicrobial and anti-inflammatory activities. academie-sciences.frnih.gov For example, para-halogen-substituted phenyl groups attached to the thiazole ring have been identified as important for anticonvulsant activity in some series. nih.gov
The position of substituents on the thiazole ring is also a key determinant of bioactivity. The following table summarizes the observed impact of substitutions at different positions on the thiazole ring.
| Position | Substituent Type | Observed Impact on Bioactivity | Reference |
|---|---|---|---|
| C2 | Amino group | Often crucial for interaction with biological targets, such as the DFG motif in kinases. acs.org | acs.org |
| C4 | Amino group | Essential for hydrogen bonding and target interaction. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| C5 | Electron-withdrawing group | Can enhance potency in certain inhibitor classes. acs.org | acs.org |
| C5 | Methyl group | Can enhance hydrophobic interactions with target proteins. acs.org | acs.org |
Influence of Pyridine (B92270) Ring Modifications on Biological Potency and Selectivity
Modifications to the pyridine ring of this compound derivatives play a pivotal role in determining their biological potency and selectivity. The nitrogen atom in the pyridine ring is a key site for hydrogen bonding interactions with biological targets. mdpi.com
The position of the nitrogen atom within the pyridine ring and the presence of various substituents can significantly alter the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity for specific enzymes or receptors. academie-sciences.frbeilstein-journals.org For example, the introduction of an electron-donating methyl group on the pyridine ring can stabilize the system and lead to increased fluorescence in certain luminogens. beilstein-journals.org Conversely, electron-withdrawing groups can also modulate the molecule's properties, affecting its biological activity. beilstein-journals.org
In the context of kinase inhibitors, replacing a phenyl moiety with a pyridine ring and incorporating ionizable groups has been a successful strategy to generate potent and specific inhibitors. acs.org The following table illustrates how different modifications to the pyridine ring can affect the biological profile of these compounds.
| Modification | Effect on Bioactivity | Example/Reference |
|---|---|---|
| Introduction of ionizable groups (e.g., piperazine) | Can lead to excellent potency and high selectivity for certain kinases. acs.org | acs.org |
| Variation in substituent position | Alters potency; for example, hydroxyl group substitutions can enhance antimicrobial activity. nih.gov | nih.gov |
| Attachment of a methoxy (B1213986) phenyl group | May be responsible for high anticonvulsant activity in some derivatives. nih.gov | nih.gov |
Role of the Amine Group at Position 4 in Target Interaction and Pharmacophore Development
The amine group at the 4-position of the thiazole ring is a critical pharmacophoric feature in many biologically active this compound derivatives. This group often acts as a key hydrogen bond donor, facilitating strong interactions with amino acid residues in the active site of target proteins. mdpi.comresearchgate.net
In the development of pharmacophore models, the 4-amino group is frequently identified as an essential element for biological activity. For instance, in a class of cyclin-dependent kinase (CDK) 4 and 6 inhibitors, the 2-anilino-4-(thiazol-5-yl)pyrimidine pharmacophore was optimized by maintaining key structural features that contribute to potency. acs.org
The ability of the 4-amino group to form hydrogen bonds is crucial for the stable binding of these compounds to their targets. researchgate.net The following table outlines the key roles of the 4-amino group in target interaction and pharmacophore development.
| Function | Description | Significance |
|---|---|---|
| Hydrogen Bond Donor | The amine group can donate hydrogen bonds to acceptor groups (e.g., carbonyl oxygen) on the target protein. mdpi.comresearchgate.net | Crucial for anchoring the ligand in the binding pocket and ensuring high affinity. |
| Pharmacophore Element | It is often a key feature in the pharmacophore models of various inhibitors. acs.org | Essential for the design of new, more potent derivatives. |
| Modulation of Physicochemical Properties | The basicity of the amine group can influence the overall pKa and solubility of the compound. | Affects the pharmacokinetic profile of the drug candidate. |
Conformational Analysis and its Correlation with SAR
The three-dimensional conformation of this compound derivatives is a critical factor that influences their biological activity. Conformational analysis helps in understanding the spatial arrangement of the molecule and how it interacts with its biological target. The relative orientation of the pyridine and thiazole rings, defined by the dihedral angle between them, can significantly impact the binding affinity.
The rigidity or flexibility of the molecule is another important aspect. A more rigid conformation can lead to higher binding affinity if it matches the optimal binding geometry, but it can also prevent the molecule from adapting to the binding site. The correlation between the conformation and SAR is essential for the rational design of new inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org 2D-QSAR models correlate biological activity with 2D descriptors such as topological indices and constitutional descriptors. semanticscholar.org 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information to predict activity. nih.gov
Several QSAR studies have been conducted on thiazole and pyridine derivatives to predict their biological activities, including anti-inflammatory, analgesic, and anticancer effects. researchgate.netsemanticscholar.orgnih.govnih.govresearchgate.net These models can help in identifying the key molecular descriptors that influence the activity of these compounds. For instance, a QSAR model for a series of pyridine derivatives of thiazolidin-4-ones was developed to predict their anti-inflammatory and analgesic activities. researchgate.net
Non-linear QSAR approaches, such as gene expression programming, have also been employed and have shown excellent predictive performance for certain classes of thiazolidin-4-one derivatives. semanticscholar.orgnih.gov These models are valuable tools for the virtual screening of large compound libraries and for guiding the synthesis of new derivatives with improved potency. dmed.org.ua
Elucidation of Molecular Mechanisms of Action for 2 Pyridin 3 Yl 1,3 Thiazol 4 Amine in Vitro and in Silico
Target Identification and Validation at the Molecular Level (In Vitro)
There is no specific in vitro data available from the search results that identifies or validates the molecular targets of 2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE.
Research on analogous structures suggests that the pyridine-thiazole core is a common scaffold for protein kinase inhibitors. rsc.org For instance, series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines and 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). nih.govacs.org Another related series, N-(1,3-thiazol-2-yl)pyridin-2-amines, was discovered to be potent inhibitors of the KDR kinase (Vascular Endothelial Growth Factor Receptor-2). nih.gov
A typical in vitro target identification process for a compound like this would involve:
Broad Kinase Screening: Testing the compound against a large panel of kinases to identify potential targets.
Enzymatic Assays: Performing dose-response studies on identified "hit" kinases to determine inhibitory potency, usually expressed as an IC50 or Ki value.
Selectivity Profiling: Comparing the potency against the primary target(s) to its activity against other related and unrelated kinases to understand its selectivity.
Without such experimental data for this compound, its specific molecular targets remain unidentified.
Investigation of Cellular Pathway Modulation and Signaling Interferences (In Vitro)
No studies detailing the modulation of cellular pathways or signaling interference by this compound were found.
For related compounds that target kinases like CDK4/6, cellular pathway analysis is a critical step. For example, CDK4/6 inhibitors are known to block the phosphorylation of the Retinoblastoma protein (Rb), which prevents the cell cycle from progressing from the G1 to the S phase. acs.org In vitro studies on these related compounds often involve:
Cell Proliferation Assays: Evaluating the compound's ability to inhibit the growth of various cancer cell lines.
Cell Cycle Analysis: Using techniques like flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle (e.g., G1 arrest for CDK4/6 inhibitors). acs.org
Western Blotting: Assessing the phosphorylation status of key proteins downstream of the target kinase (e.g., phospho-Rb for CDK4/6 inhibitors) to confirm on-target activity within a cellular context. nih.gov
These analyses would be necessary to understand the cellular effects of this compound, but the data is currently unavailable.
Ligand-Receptor Interaction Analysis through Computational Simulations
There are no specific published computational simulations or molecular docking studies for this compound.
However, molecular modeling has been extensively used to understand the binding modes of analogous pyridine-thiazole inhibitors. nih.govmdpi.com These in silico studies typically reveal key interactions between the compound and the amino acid residues in the ATP-binding pocket of the target kinase. Common interactions for this scaffold include:
Hydrogen Bonding: The pyridine (B92270) nitrogen and the amine groups on the thiazole (B1198619) ring are often predicted to form crucial hydrogen bonds with hinge region residues of the kinase.
Hydrophobic Interactions: The aromatic rings (pyridine and thiazole) can engage in hydrophobic and van der Waals interactions with nonpolar residues in the active site.
For example, docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with CDK2/4/6 have been performed to rationalize their structure-activity relationships and guide the design of more potent inhibitors. nih.govnih.gov A similar computational approach for this compound would be highly valuable but has not been reported.
DNA/RNA Interaction Studies (In Vitro)
No in vitro studies investigating the direct interaction of this compound with DNA or RNA were identified in the search results. This class of compounds, particularly those targeting protein kinases, are not typically expected to act by directly binding to nucleic acids. Their mechanism usually involves the modulation of signaling pathways that can, in turn, affect gene transcription, but direct interaction is not the primary mode of action.
Membrane Permeability and Transport Mechanisms (In Vitro)
Specific experimental data on the membrane permeability of this compound is not available.
In vitro assays commonly used to assess membrane permeability for drug discovery candidates include:
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay predicts passive transcellular permeability.
Caco-2 Permeability Assay: This cell-based model is considered the gold standard for predicting intestinal absorption and can also identify compounds that are substrates for efflux transporters like P-glycoprotein (P-gp). nih.gov
While no data exists for the target compound, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are often made for related molecules. For instance, studies on other novel thiazole-based pyridines have included predictions of properties like gastrointestinal absorption and blood-brain barrier permeability. nih.govresearchgate.net Such computational tools could provide a preliminary assessment for this compound pending experimental validation.
Exploration of Non Biological Applications and Material Science for 2 Pyridin 3 Yl 1,3 Thiazol 4 Amine
Corrosion Inhibition Properties and Mechanisms on Metal Surfaces
Organic compounds containing heteroatoms like nitrogen and sulfur, along with aromatic rings, are recognized as effective corrosion inhibitors. researchgate.net The molecular structure of 2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE, featuring a pyridine (B92270) ring, a thiazole (B1198619) ring, and an amine group, makes it a promising candidate for protecting metals from corrosive environments. Studies on its isomers have confirmed this potential. researchgate.netrsc.org
Electrochemical Evaluation of Corrosion Inhibition
Electrochemical techniques are crucial for quantifying the effectiveness of corrosion inhibitors. Studies on the isomers PyTA and PTA have demonstrated their capability to significantly reduce the corrosion rate of metals in acidic media. researchgate.netrsc.org
Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are the primary methods used for this evaluation. For instance, research on 4-(pyridin-3-yl) thiazol-2-amine (PyTA) as a corrosion inhibitor for copper in a 1 M HCl solution showed a maximum inhibition efficiency of 94% at a concentration of 1 mM. researchgate.net Similarly, 4-(pyridin-4-yl)thiazol-2-amine (PTA) was found to be an effective inhibitor for mild steel in 1 M HCl, reaching a maximum inhibition efficiency of 96.06% at a 0.2 mM concentration. rsc.org
Polarization studies typically reveal that these compounds function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rsc.org
Table 1: Inhibition Efficiency of Pyridinyl-Thiazol-Amine Isomers
| Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (IE%) | Reference |
|---|---|---|---|---|---|
| 4-(pyridin-3-yl)thiazol-2-amine (PyTA) | Copper | 1 M HCl | 1 mM | 94% | researchgate.net |
| 4-(pyridin-4-yl)thiazol-2-amine (PTA) | Mild Steel | 1 M HCl | 0.2 mM | 96.06% | rsc.org |
Adsorption Behavior and Surface Protection Mechanisms
The protective action of pyridinyl-thiazol-amine inhibitors stems from their adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive solution. The mechanism of this adsorption is often elucidated by fitting experimental data to various adsorption isotherms. researchgate.netrsc.org
Research has shown that the adsorption of these inhibitors on metal surfaces typically follows the Langmuir adsorption isotherm. researchgate.netrsc.org This indicates the formation of a monolayer of the inhibitor on the metal. The adsorption process is a combination of:
Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules in the acidic solution.
Chemisorption: This is a stronger interaction involving the sharing of electrons between the heteroatoms (N, S) of the inhibitor and the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. rsc.org
Surface analysis techniques such as Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDX), and Atomic Force Microscopy (AFM) provide direct evidence of the formation of a protective film. researchgate.netrsc.org For example, EDX analysis of mild steel surfaces after immersion in HCl with PTA inhibitor showed the presence of nitrogen and sulfur, confirming the adsorption of the inhibitor molecules onto the surface. rsc.org
Theoretical Studies of Inhibitor-Metal Interactions
Theoretical chemistry provides valuable insights into the relationship between the molecular structure of an inhibitor and its efficiency. rsc.orgeurjchem.com Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools used to complement experimental findings. researchgate.net
DFT calculations help to understand the electronic properties of the inhibitor molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). eurjchem.com A high HOMO energy indicates a greater tendency to donate electrons to the metal surface, while a low LUMO energy suggests a capacity to accept electrons from the metal. The small energy gap between HOMO and LUMO is generally associated with higher inhibition efficiency. eurjchem.com These quantum chemical parameters help to explain the strong adsorption and effective inhibition observed experimentally. rsc.org MD simulations can model the adsorption process on the metal surface, further confirming the formation of a stable protective layer. researchgate.net
Coordination Chemistry and Metal Complex Formation with this compound as a Ligand
The nitrogen and sulfur atoms in the pyridine and thiazole rings make this compound and its isomers excellent ligands for forming coordination complexes with various metal ions. nih.govresearchgate.net The thiazole ring itself is a versatile coordinating agent, possessing a soft base (sulfur atom) and a hard base (nitrogen atom), enabling it to bind to a range of hard and soft metals. nih.gov
The pyridyl group provides an additional nitrogen donor site, allowing these molecules to act as bidentate or even bridging ligands, leading to the formation of mononuclear or polynuclear metal complexes. nih.gov Research on related 5-N-arylaminothiazoles with pyridyl groups has demonstrated the formation of dinuclear nickel complexes and 2:1 ligand-to-metal zinc complexes. nih.gov The ability of these compounds to form stable metal complexes is fundamental to their roles in catalysis, material science, and analytical chemistry. researchgate.net
Applications in Analytical Chemistry as Reagents, Standards, or Sensing Elements
The unique chemical structure and coordinating abilities of pyridinyl-thiazole compounds make them suitable for applications in analytical chemistry. The isomer, 2-Amino-4-(pyridin-4-yl)-1,3-thiazole, is noted for its use as a reagent in analytical methods to improve the detection and quantification of other substances.
Furthermore, the strong and often selective interaction of these ligands with specific metal ions opens up possibilities for their use as chemical sensors. nih.gov For example, thiazole-bridged dipyrromethene ligands have shown high selectivity for Zn²⁺ ions, causing an enhancement in fluorescence upon complexation. nih.gov This property is the basis for developing fluorescent chemosensors for detecting specific metal ions in environmental or biological samples. researchgate.net
Integration into Advanced Materials and Polymer Science for Functional Materials
The heterocyclic nature of this compound suggests its potential as a building block for functional materials and polymers. Isomeric compounds are already used in the creation of novel polymers and coatings that exhibit enhanced thermal and mechanical properties.
The pyridine and thiazole moieties can be incorporated into polymer backbones or as pendant groups to impart specific properties such as thermal stability, conductivity, or metal-chelating capabilities. The ability to form stable coordination complexes also allows for the design of metal-organic frameworks (MOFs) or coordination polymers. These materials have a wide range of potential applications, including in catalysis, gas storage, and separation technologies.
Future Perspectives and Emerging Research Avenues for 2 Pyridin 3 Yl 1,3 Thiazol 4 Amine Chemistry
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity
The synthesis of 2-aminothiazole (B372263) derivatives is crucial for their subsequent application in various fields. While the Hantzsch reaction, a condensation of α-haloketones with thioamides, remains a classical and widely utilized method, current research is focused on developing more efficient, selective, and sustainable synthetic routes. derpharmachemica.comnih.gov
The development of methodologies for creating substituted analogues is also a primary focus. This includes regioselective functionalization of the core scaffold to introduce specific chemical groups that can fine-tune the molecule's properties. acs.org Research into optimized multi-step procedures, such as the borane-mediated reduction for creating related dihydrothiazolopyridine scaffolds, highlights the trend towards robust and practicable synthetic routes that enable broader structure-activity relationship (SAR) studies. beilstein-journals.org
Table 1: Comparison of Synthetic Methodologies for Thiazole (B1198619) Derivatives
| Methodology | Description | Advantages | Challenges | Citations |
|---|---|---|---|---|
| Hantzsch Reaction | Condensation of α-haloketones with thioamides. | Well-established, versatile for various substitutions. | May require harsh conditions, potential for side products. | derpharmachemica.comnih.gov |
| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolating intermediates. | Increased efficiency, reduced waste, time-saving. | Requires careful optimization of reaction conditions for all steps. | derpharmachemica.com |
| Green Catalysis | Use of environmentally benign catalysts and solvents (e.g., alum in water). | Sustainable, reduced toxicity, often lower cost. | Catalyst may have limited scope for certain substrates. | nih.gov |
| Microwave-Assisted Synthesis | Application of microwave irradiation to heat the reaction mixture. | Rapid reaction rates, higher yields, improved purity. | Requires specialized equipment, scalability can be a concern. | |
Design and Synthesis of Advanced Bioactive Analogues for Specific Target Modulation
The 2-(pyridin-3-yl)-1,3-thiazol-4-amine core is a valuable starting point for the design of novel therapeutic agents. chemimpex.com Its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and cholinesterase inhibitory effects. chemimpex.comacademie-sciences.fracademie-sciences.fr The future of this field lies in the rational design and synthesis of advanced analogues that can modulate specific biological targets with high potency and selectivity.
Structure-activity relationship (SAR) studies are fundamental to this endeavor. By systematically modifying the scaffold—for example, by introducing different substituents on the pyridine (B92270) or thiazole rings—researchers can identify key structural features responsible for biological activity. For instance, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were optimized to yield highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial targets in cancer therapy. acs.org Similarly, N,4-diaryl-1,3-thiazole-2-amines have been developed as potent tubulin polymerization inhibitors. nih.gov
The design process often involves creating hybrid molecules that combine the thiazole-pyridine core with other pharmacologically active motifs to enhance efficacy or confer new properties. nih.gov This approach has led to the discovery of compounds with significant antiproliferative activity against various cancer cell lines at sub-micromolar concentrations. nih.gov
Table 2: Bioactive Analogues and Their Targeted Activities
| Compound/Derivative Class | Biological Target(s) | Reported Activity (IC50/Ki) | Therapeutic Area | Citations |
|---|---|---|---|---|
| 1,3-Thiazole-piperazine derivatives | Acetylcholinesterase (AChE) | 0.011 - 0.051 µM | Alzheimer's Disease | academie-sciences.fracademie-sciences.fr |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK4, CDK6 | Ki = 1 nM (CDK4), 34 nM (CDK6) | Cancer | acs.org |
| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | PARP1 (implicated) | IC50 = 0.57 µM (HL-60 leukemia cells) | Cancer | nih.gov |
Exploration of Multitargeting Approaches in Medicinal Chemistry Utilizing the Scaffold
Complex multifactorial diseases such as cancer, neurodegenerative disorders, and inflammatory conditions often involve multiple biological pathways. A promising therapeutic strategy is the development of single molecules that can simultaneously modulate several targets, an approach known as polypharmacology or multitargeting. The versatile this compound scaffold is well-suited for the design of such agents.
Researchers have successfully designed thiazole derivatives that act as dual inhibitors. For example, compounds based on this scaffold have been developed as dual inhibitors of CDK4 and CDK6 for cancer treatment. acs.orgcjsc.ac.cn Another successful application is the creation of compounds that exhibit both cholinesterase inhibition and anti-inflammatory activity, which could be beneficial for treating Alzheimer's disease, where both cholinergic deficiency and neuroinflammation play critical roles. academie-sciences.fracademie-sciences.fr
The future in this area involves the rational design of molecules to hit carefully selected target combinations for synergistic effects and to overcome drug resistance. This may involve targeting different classes of proteins, such as kinases and other enzymes, or targeting multiple members within the same protein family. researchgate.net The pyridine and thiazole rings offer multiple points for chemical modification, allowing for the precise tuning of a compound's affinity for different biological targets.
Table 3: Examples of Multitargeting Derivatives
| Derivative Scaffold | Primary Targets | Therapeutic Application | Rationale | Citations |
|---|---|---|---|---|
| 1,3-Thiazole derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Pro-inflammatory cytokines (TNF-α) | Alzheimer's Disease | Addresses both neurotransmitter imbalance and neuroinflammation. | academie-sciences.fracademie-sciences.fr |
| 4-Thiazol-pyrimidin-2-amine | Cyclin-dependent kinase 4 (CDK4), Cyclin-dependent kinase 6 (CDK6) | Cancer | Dual blockade of key cell cycle regulators. | acs.orgcjsc.ac.cnresearchgate.net |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of new molecules based on the this compound scaffold. nih.gov These computational tools can significantly accelerate the drug discovery pipeline, from initial hit identification to lead optimization, by reducing the time and cost associated with traditional trial-and-error approaches. crimsonpublishers.commdpi.com
In silico techniques are already being applied to this chemical class. Molecular docking studies are used to predict the binding modes of thiazole derivatives within the active sites of target proteins, providing crucial insights for designing more potent inhibitors. academie-sciences.frnih.gov Quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully employed to understand the structural features essential for the activity of dual CDK4/6 inhibitors and to design novel compounds with enhanced potency. cjsc.ac.cn
Future applications will involve more advanced AI algorithms. Generative models can design vast virtual libraries of novel analogues with desired properties. Predictive models, trained on large datasets, can accurately forecast a compound's biological activity, pharmacokinetic properties (ADME), and potential toxicity (e.g., using tools like DeepTox) before they are ever synthesized. crimsonpublishers.com This allows researchers to prioritize the most promising candidates for synthesis, making the discovery process more efficient and cost-effective.
Table 4: Application of AI/ML in the Discovery of Pyridine-Thiazole Derivatives
| AI/ML Tool/Technique | Application | Purpose | Citations |
|---|---|---|---|
| Molecular Docking | Virtual Screening, Binding Mode Prediction | To understand protein-ligand interactions and guide the design of more potent inhibitors. | academie-sciences.frcjsc.ac.cnnih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Predictive Modeling | To correlate the 3D structure of molecules with their biological activity and design new compounds. | cjsc.ac.cn |
| Generative Adversarial Networks (GANs) | De Novo Drug Design | To generate novel molecular structures with specific, desired therapeutic properties. | crimsonpublishers.com |
| Deep Learning (e.g., DeepTox) | Predictive Toxicology | To predict the potential toxicity of new compounds early in the discovery process. | crimsonpublishers.com |
| Molecular Dynamics (MD) Simulations | Binding Affinity Confirmation | To confirm the stability of the ligand-protein complex and key interactions over time. | cjsc.ac.cn |
Expanding Applications in Catalysis and Sustainable Chemical Processes
Beyond medicinal chemistry, the unique structural and electronic features of this compound and its derivatives present opportunities in catalysis and sustainable chemistry. The presence of multiple nitrogen and sulfur heteroatoms makes these compounds excellent ligands for coordinating with metal ions. chemimpex.com
This coordinating ability opens the door to developing novel metal complexes that can function as catalysts for a variety of organic transformations. Thiazoline-based ligands, for example, are already used in transition metal-catalyzed coupling reactions and asymmetric catalysis, highlighting the potential of the broader thiazole family in this domain. rsc.org Future research could focus on synthesizing specific derivatives of this compound designed to chelate metals like palladium, copper, or iron to create catalysts for reactions such as cross-coupling, hydrogenation, or oxidation.
The pursuit of sustainability in chemistry also intersects with this scaffold. This involves not only the use of these compounds in catalysis to make chemical reactions more efficient but also the development of green synthetic routes for the scaffold itself. The principles of green chemistry—such as using aqueous media, avoiding toxic reagents, and employing efficient, reusable catalysts—are increasingly being applied to the synthesis of heterocyclic compounds. nih.govresearchgate.net By focusing on atom economy and environmentally benign processes, the chemical community can ensure that the production of these valuable molecules is sustainable in the long term.
Table 5: Potential and Emerging Applications in Catalysis and Green Chemistry
| Application Area | Role of this compound Scaffold | Potential Impact | Citations |
|---|---|---|---|
| Homogeneous Catalysis | As a multidentate ligand for transition metals (e.g., Pd, Cu, Fe). | Development of new, efficient catalysts for cross-coupling, oxidation, or reduction reactions. | chemimpex.comrsc.org |
| Asymmetric Catalysis | As a chiral ligand backbone for enantioselective synthesis. | Enabling the synthesis of single-enantiomer pharmaceuticals and fine chemicals. | rsc.org |
| Green Synthesis | Target molecule for eco-friendly synthetic methods. | Reduction of chemical waste and environmental impact in the production of bioactive compounds. | nih.gov |
| Material Science | Building block for coordination polymers and metal-organic frameworks (MOFs). | Creation of new materials with applications in gas storage, separation, or sensing. | chemimpex.com |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2-(pyridin-3-yl)-1,3-thiazol-4-amine?
- Methodology :
- Route 1 : Condensation of 3-aminopyridine with thiazole-4-carboxylic acid derivatives under acidic conditions. Optimization of stoichiometry and temperature (e.g., 80–100°C, HCl catalysis) is critical for yield improvement .
- Route 2 : Cyclocondensation of thiourea derivatives with α-haloketones bearing pyridinyl substituents. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures intermediate stability .
- Key Data :
| Route | Yield (%) | Purity (HPLC) | Key Intermediate |
|---|---|---|---|
| 1 | 65–75 | ≥95% | Thiazole-4-carboxamide |
| 2 | 50–60 | ≥90% | α-Bromopyridinyl ketone |
Q. How is structural confirmation achieved for this compound?
- Techniques :
- X-ray crystallography : Single-crystal analysis (e.g., SHELX software for refinement ) resolves bond angles and torsional strain between pyridinyl and thiazole rings.
- Spectroscopy :
- ¹H/¹³C NMR : Pyridinyl protons appear as doublets (δ 8.5–9.0 ppm), while thiazole C-4 amine resonates as a singlet (δ 6.2 ppm) .
- HRMS : Molecular ion peak at m/z 178.04 (calculated for C₈H₆N₄S).
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in pyridinyl-thiazole coupling reactions?
- Analysis :
- Computational modeling (DFT) : Pyridinyl nitrogen’s electron-withdrawing effect directs electrophilic substitution to the thiazole C-4 position. Transition state energy barriers are lower for 4-amine formation vs. C-2/C-5 isomers .
- Kinetic studies : Rate-determining step involves nucleophilic attack by thiourea on α-bromoketone intermediates, with pyridinyl groups stabilizing partial positive charges .
Q. How do solvent polarity and base selection impact reaction efficiency?
- Experimental Design :
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of pyridinyl intermediates but may promote side reactions (e.g., oxidation). Non-polar solvents (toluene) favor cyclization but require higher temperatures .
- Base optimization : Et₃N vs. K₂CO₃: Et₃N accelerates deprotonation but may form quaternary ammonium byproducts. K₂CO₃ provides milder conditions with fewer side reactions .
Q. How can contradictions in reported biological activity (e.g., enzyme inhibition) be resolved?
- Strategy :
- Purity validation : Use preparative HPLC (C18 column, 70:30 acetonitrile/water) to isolate >99% pure batches, as impurities (e.g., unreacted 3-aminopyridine) may skew bioassay results .
- Dose-response curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
Data Contradictions and Resolution
Q. Why do crystallographic data sometimes conflict with computational bond-length predictions?
- Resolution :
- Crystal packing effects : Intermolecular H-bonding (N–H⋯N) in the solid state shortens observed N–C bond lengths vs. gas-phase DFT calculations .
- Thermal motion correction : SHELXL refinement parameters (e.g., ADPs) must be adjusted to account for anisotropic displacement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
